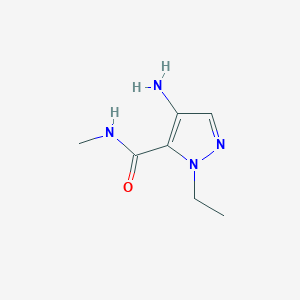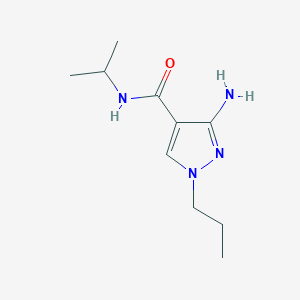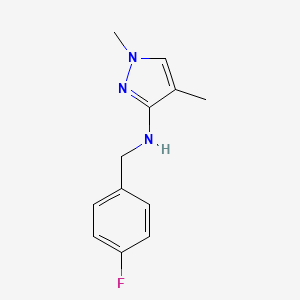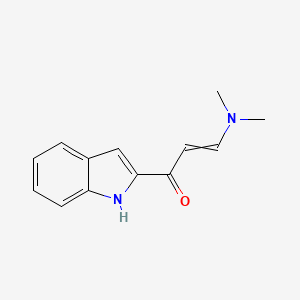![molecular formula C12H13F2N3 B11739761 benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739761.png)
benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a compound that features a benzyl group attached to a pyrazole ring substituted with a difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the benzylamine moiety. One common method involves the reaction of 1-(difluoromethyl)-1H-pyrazole with benzylamine under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs. Advanced purification techniques such as chromatography and crystallization may be employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal or antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-3-[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]-N-methyl-2-propyn-1-amine: Similar structure with a propynyl group instead of a benzyl group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a benzylamine moiety.
Uniqueness
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H13F2N3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H13F2N3/c13-12(14)17-11(6-7-16-17)9-15-8-10-4-2-1-3-5-10/h1-7,12,15H,8-9H2 |
Clé InChI |
OEFWCYJQEYECDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC2=CC=NN2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11739694.png)

![4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11739703.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739705.png)

![1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11739710.png)
amine](/img/structure/B11739731.png)

![[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739750.png)
![1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11739754.png)
amine](/img/structure/B11739757.png)

